molecular formula C24H32O5S B602399 Spironolactone Impurity G CAS No. 880106-10-5

Spironolactone Impurity G

Cat. No.: B602399
CAS No.: 880106-10-5
M. Wt: 432.58
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Description

Spironolactone Impurity G, also known as 6.BETA.-HYDROXY-SPIRONOLACTONE, is a chemical compound with the molecular formula C24H32O5S and a molecular weight of 432.573. It is a derivative of spironolactone, a well-known diuretic and antihypertensive medication.

Preparation Methods

The synthesis of Spironolactone Impurity G involves several steps, starting from spironolactone. The key synthetic route includes the hydroxylation of spironolactone at the 6-beta position. This reaction typically requires specific reagents and conditions to achieve the desired stereochemistry. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Spironolactone Impurity G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Quality Control in Pharmaceutical Formulations

The identification and quantification of impurities are crucial in pharmaceutical development. Spironolactone Impurity G is monitored during the manufacturing process to ensure compliance with regulatory standards.

Recent advancements in analytical chemistry have improved the detection of spironolactone and its metabolites. For instance, Girard’s reagent P derivatization has been shown to enhance mass spectrometric responses for spironolactone analyses by reducing in-source fragmentation .

Table 2: Analytical Method Performance

MethodDetection Limit (ppm)Recovery Rate (%)Advantages
HPLC0.55399.4 - 101.99High precision and accuracy
UHPLC-ESI-MS/MSN/AEnhancedImproved signal response

These methods enable the precise measurement of spironolactone levels in biological samples, facilitating pharmacokinetic studies and therapeutic monitoring.

Therapeutic Applications

While primarily recognized for its role in treating fluid retention and hypertension, spironolactone also has applications in dermatology due to its anti-androgen effects. The implications of this compound in these therapeutic contexts are under investigation.

Case Study: Dermatological Use

A study highlighted the effectiveness of spironolactone in treating acne in women by reducing androgen levels. The presence of impurities like this compound could potentially influence treatment outcomes .

Regulatory Considerations

Regulatory bodies require stringent testing for impurities during drug approval processes. The characterization of this compound is essential for ensuring that formulations meet safety standards.

Mechanism of Action

The mechanism of action of Spironolactone Impurity G involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways and cellular processes .

Comparison with Similar Compounds

Spironolactone Impurity G is unique compared to other similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:

Biological Activity

Spironolactone Impurity G (CAS Number: 880106-10-5) is a compound related to spironolactone, a well-known potassium-sparing diuretic and aldosterone antagonist. While spironolactone is extensively studied for its therapeutic applications, the biological activity of its impurities, including Impurity G, warrants investigation due to potential implications in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following characteristics:

PropertyValue
Molecular FormulaC24H32O5S
Molecular Weight432.6 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with mineralocorticoid receptors. Similar to spironolactone, it may exert effects by modulating the activity of these receptors, which are crucial in regulating electrolyte balance and blood pressure. Preliminary studies suggest that Impurity G can influence various signaling pathways involved in cellular processes, although specific molecular targets remain under investigation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have demonstrated that certain impurities of spironolactone possess antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that spironolactone and its impurities can modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
  • Hormonal Modulation : Similar to spironolactone, Impurity G may exhibit anti-androgenic properties, influencing hormonal pathways that could impact conditions like hirsutism and acne.

Case Studies

Several case studies have explored the effects of spironolactone and its impurities:

  • Case Study 1 : A clinical trial involving patients with heart failure demonstrated improved outcomes when treated with spironolactone, highlighting the importance of understanding its impurities' contributions to efficacy and safety .
  • Case Study 2 : Research on the metabolic pathways of spironolactone indicated that its metabolites, including Impurity G, could play a role in modulating cytochrome P450 enzymes, affecting drug metabolism and interactions .

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of spironolactone impurities:

  • Pharmacokinetics : A study assessing the absorption and metabolism of spironolactone showed extensive metabolism in various animal models, suggesting similar behavior for its impurities .
  • Toxicology : Toxicological assessments indicated that while spironolactone is generally safe at therapeutic doses, its impurities could contribute to adverse effects if present in significant amounts .

Properties

IUPAC Name

S-[(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5S/c1-13(25)30-21-19-15(22(2)8-4-14(26)12-17(22)20(21)28)5-9-23(3)16(19)6-10-24(23)11-7-18(27)29-24/h12,15-16,19-21,28H,4-11H2,1-3H3/t15-,16-,19+,20-,21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDJXLWZYONFCD-YGIRGZTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1C2C(CCC3(C2CCC34CCC(=O)O4)C)C5(CCC(=O)C=C5C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]34CCC(=O)O4)C)[C@]5(CCC(=O)C=C5[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880106-10-5
Record name 6beta-Hydroxy-spironolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880106105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXY-SPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8L8AL2LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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